molecular formula C19H17NO3 B2511562 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one CAS No. 892290-87-8

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B2511562
CAS No.: 892290-87-8
M. Wt: 307.349
InChI Key: JKBWYPZBYIHLRU-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one, also known as EMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMQ belongs to the class of quinolone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of related compounds, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, demonstrates the potential of these compounds in chemical synthesis and the development of new compounds with potential applications in various fields (Min Wang et al., 2015).

Biological Activity

  • Some derivatives, such as 5-amino-2-aroylquinolines, have been found to possess significant antiproliferative activity and potential as tubulin polymerization inhibitors, indicating their possible use in cancer research (Hsueh-Yun Lee et al., 2011).
  • The exploration of quinoline derivatives in synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds reveals their potential antitumor and antimicrobial properties, highlighting their relevance in pharmacology and drug development (M. Gür et al., 2020).

Material Science and Spectroscopy

  • Studies on hydroxyl-azo dyes derived from quinoline-2(1H)-one, such as the synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one, offer insights into their use in material science, particularly in the development of dyes with specific properties (A. Yahyazadeh et al., 2022).

Radiopharmaceuticals

  • The radioiodination and biodistribution of newly synthesized benzoquinazolines, like 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, suggest their potential application in the development of radiopharmaceuticals for cancer imaging and therapy (R. Al-Salahi et al., 2018).

Sensors and Detection

  • The creation of rhodamine-2-thioxoquinazolin-4-one conjugates as chemosensors for Fe3+ ions demonstrates the use of quinoline derivatives in the development of highly sensitive and selective sensors, with applications in environmental monitoring and biochemistry (Y. Wang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. Quinolinones and their derivatives have been studied for a variety of biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

The study of quinolinone derivatives is a vibrant field of research due to their diverse biological activities. Future research could focus on synthesizing this compound and studying its biological activity .

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6-methoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBWYPZBYIHLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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